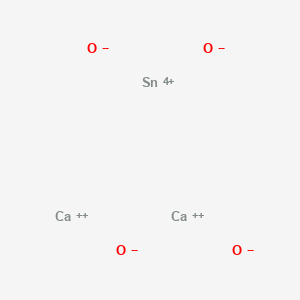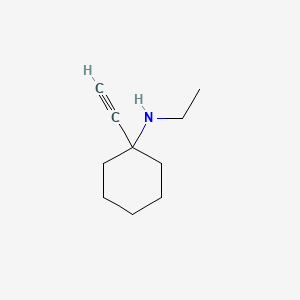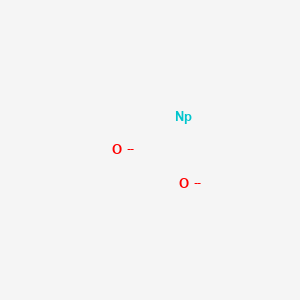
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol is a chemical compound that belongs to the class of benzyl glycosides. It is characterized by the presence of a benzyl group attached to the 2-O position of the beta-D-galactopyranoside molecule. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol typically involves the protection of the hydroxyl groups of galactose followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl aldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Aplicaciones Científicas De Investigación
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is employed in studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: It serves as a model compound in drug development and pharmacokinetic studies.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The benzyl groups enhance the compound’s stability and facilitate its binding to these targets, thereby modulating their activity. This interaction can affect various biochemical pathways, including those related to cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2,3-Di-O-benzyl-beta-D-galactopyranoside
- Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
Uniqueness
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly useful in various research applications .
Propiedades
Número CAS |
15038-70-7 |
|---|---|
Fórmula molecular |
C20H24O6 |
Peso molecular |
360.406 |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol |
InChI |
InChI=1S/C20H24O6/c21-11-16-17(22)18(23)19(24-12-14-7-3-1-4-8-14)20(26-16)25-13-15-9-5-2-6-10-15/h1-10,16-23H,11-13H2/t16-,17+,18+,19-,20-/m1/s1 |
Clave InChI |
PBCMEHIZZQKKRH-LCWAXJCOSA-N |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(OC2OCC3=CC=CC=C3)CO)O)O |
Sinónimos |
Benzyl 2-O-benzyl-β-D-galactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate](/img/structure/B577162.png)

![(4aR,6R,7R,8S,8aR)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B577165.png)




![7H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B577174.png)



![5-Amino-1H-benzo[d]imidazole-7-thiol](/img/structure/B577184.png)
![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B577185.png)
